ヘキサデカナール

概要

説明

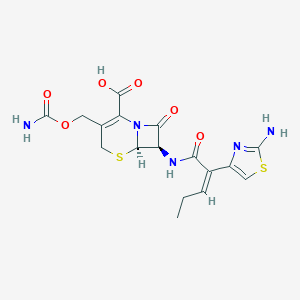

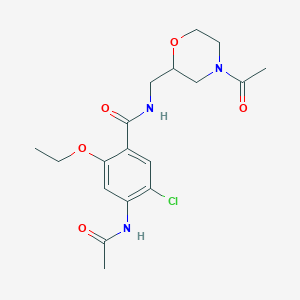

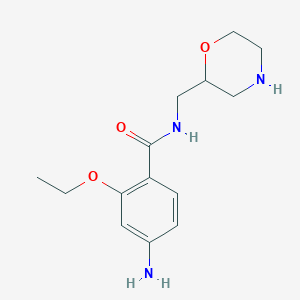

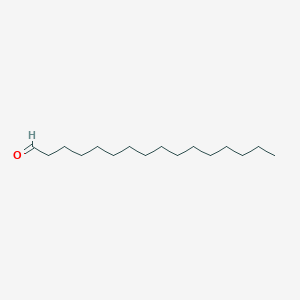

ヘキサデカナールは、化学式 C₁₆H₃₂O の有機化合物ですこの化合物は、人間の皮膚、唾液、糞便に自然に存在し、様々な生物学的プロセスに関与しています 。

2. 製法

合成ルートと反応条件: ヘキサデカナールは、ヘキサデカン醇を酸化することで合成できます。一般的な方法の1つは、ヘキサデカン醇を酢酸エチルに溶解し、1-ヒドロキシ-3H-ベンゾ[d][1,2]ヨードキソロール-1,3-ジオン (IBX) を添加することです。 溶液は、アルコールが完全に変換されるまで還流加熱されます。通常、2.5~3.25時間かかります 。

工業生産方法: ヘキサデカナールの工業生産は、通常、天然の脂肪や油から得られる脂肪アルコールの酸化を伴います。このプロセスでは、通常、穏やかな酸化剤を使用して、製品の高い収率と純度を確保します。

反応の種類:

酸化: ヘキサデカナールは、強酸化剤を使用してヘキサデカン酸にさらに酸化できます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、ヘキサデカン醇に還元できます。

縮合: ヘキサデカナールは、他のアルデヒドまたはケトンとアルドール縮合して、より大きな分子を形成することができます。

一般的な試薬と条件:

酸化: 酸性条件下で過マンガン酸カリウムまたは三酸化クロム。

還元: 無水条件下で水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。

縮合: 水酸化ナトリウムなどの塩基触媒または塩酸などの酸触媒。

主な生成物:

酸化: ヘキサデカン酸。

還元: ヘキサデカン醇。

縮合: β-ヒドロキシアルデヒドまたはケトン。

4. 科学研究における用途

ヘキサデカナールは、科学研究において様々な用途があります。

化学: 他の長鎖アルデヒドや酸の合成における前駆体として使用されます。

生物学: 人間の体臭における役割や社会的行動への影響について研究されています。

医学: 鎮静効果の可能性や、男性の攻撃性を抑制し、女性の攻撃性を高める役割について調査されています。

産業: 香料の製造や香料として使用されます。

科学的研究の応用

Hexadecanal has various applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other long-chain aldehydes and acids.

Biology: Studied for its role in human body odor and its effects on social behavior.

Industry: Used in the production of fragrances and as a flavoring agent.

作用機序

ヘキサデカナールは、脳内の特定の受容体と相互作用することで、その効果を発揮します。社会的評価と攻撃行動に関与する脳領域間の機能的結合を調節することが示されています。 男性では、これらの領域の結合が増加し、攻撃性が低下しますが、女性では結合が減少し、攻撃性が増加します 。

類似の化合物:

ヘキサデカン醇: ヘキサデカナールのアルコール対応物で、類似の用途で使用されますが、化学的性質が異なります。

ヘキサデカン酸:

独自性: ヘキサデカナールは、社会的行動の調節における二重の役割と、人間の体臭における存在によって独特です。 男性と女性で攻撃性に異なる影響を与える能力は、他の類似の化合物と区別する特徴です 。

準備方法

Synthetic Routes and Reaction Conditions: Hexadecanal can be synthesized from hexadecanol through oxidation. One common method involves dissolving hexadecanol in ethyl acetate and adding 1-hydroxy-3H-benz[d][1,2]iodoxole-1,3-dione (IBX). The solution is heated to reflux until the alcohol is completely converted, which typically takes 2.5 to 3.25 hours .

Industrial Production Methods: Industrial production of hexadecanal often involves the oxidation of fatty alcohols derived from natural fats and oils. The process typically uses mild oxidizing agents to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: Hexadecanal can be further oxidized to hexadecanoic acid using strong oxidizing agents.

Reduction: It can be reduced back to hexadecanol using reducing agents like sodium borohydride.

Condensation: Hexadecanal can undergo aldol condensation with other aldehydes or ketones to form larger molecules.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Condensation: Base catalysts like sodium hydroxide or acidic catalysts like hydrochloric acid.

Major Products:

Oxidation: Hexadecanoic acid.

Reduction: Hexadecanol.

Condensation: β-hydroxy aldehydes or ketones.

類似化合物との比較

Hexadecanol: The alcohol counterpart of hexadecanal, used in similar applications but with different chemical properties.

Hexadecanoic acid:

Uniqueness: Hexadecanal is unique due to its dual role in modulating social behavior and its presence in human body odor. Its ability to affect aggression differently in men and women sets it apart from other similar compounds .

特性

IUPAC Name |

hexadecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOYUNMRJMEDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042039 | |

| Record name | Hexadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmitaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

629-80-1 | |

| Record name | Hexadecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexadecanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQD27655QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

35 °C | |

| Record name | Hexadecanal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of hexadecanal?

A1: Hexadecanal, also known as palmitaldehyde, has the molecular formula C16H32O and a molecular weight of 240.43 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize hexadecanal?

A2: Commonly used spectroscopic techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies volatile compounds like hexadecanal based on their retention time and mass-to-charge ratio of fragmented ions. [, , , , , , ]

- Infrared (IR) Spectroscopy: This method identifies functional groups present in a molecule based on their characteristic absorption of infrared radiation. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This method provides detailed information about the structure and bonding of a molecule by analyzing the magnetic properties of its atomic nuclei. []

Q3: How is hexadecanal produced in biological systems?

A3: Hexadecanal is a fatty aldehyde often found as a component of plasmalogens, a class of phospholipids. It is released from these molecules upon cleavage of the vinyl ether bond. [, , , , ]

Q4: What are some biological roles of hexadecanal?

A4:

- Insect Pheromone: Hexadecanal serves as a minor component of the sex pheromone in various insect species, including the sugarcane borer (Diatraea saccharalis) and the rice stem borer (Chilo suppressalis). [, , , ]

- Odorant: In mammals, hexadecanal has been identified as a ligand for the odorant receptor OR37B, suggesting a potential role in olfactory perception. []

Q5: What is the role of hexadecanal in inflammation?

A5: During neutrophil activation, myeloperoxidase (MPO) produces hypochlorous acid (HOCl) which reacts with plasmalogens to generate 2-chlorohexadecanal (2-ClHDA). This chlorinated lipid can contribute to inflammation by increasing neutrophil-endothelial interactions and enhancing the production of reactive oxygen species (ROS). [, ]

Q6: How does glutathione (GSH) interact with 2-chlorohexadecanal?

A6: GSH, a potent antioxidant, can react with 2-ClHDA, forming a conjugate called hexadecanal-GSH. This reaction leads to the elimination of chlorine from the adduct. []

Q7: What is the significance of hexadecanal-GSH formation?

A7: The formation of hexadecanal-GSH suggests a potential detoxification mechanism for chlorinated fatty aldehydes like 2-ClHDA. This conjugate may play a role in inflammatory signaling. []

Q8: Does hexadecanal impact endothelial cell stiffness?

A8: Research suggests that chlorinated hexadecanal (2-ClHDA) can increase the cortical stiffness of microvascular endothelial cells. This effect is dependent on cell confluence and differs from the impact of non-chlorinated hexadecanal, which tends to decrease stiffness. []

Q9: How is hexadecanal relevant to food science?

A9: Hexadecanal contributes to the flavor profile of various foods, including dairy products, meat, and fruits. [, , ] Its presence can be detected using techniques like gas chromatography-mass spectrometry (GC-MS). [, , ]

Q10: How does storage affect hexadecanal levels in food?

A10: Studies show that hexadecanal levels can fluctuate during food storage. For example, in turkey breast muscle, the dimethyl acetals of hexadecanal were monitored over 12 months of frozen storage using GC-MS. []

Q11: Are there any other notable applications of hexadecanal?

A11: Hexadecanal can be used as a starting material for the synthesis of other chemicals, including pharmaceuticals like L-threo-dihydrosphingosine (safingol), a compound with anti-cancer and anti-psoriatic properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。